
4-(2-Fluorophenyl)piperazine-1-carboxamide
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is also known by its IUPAC name, 4-(2-fluorophenyl)-1-piperazinecarboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C11H14FN3O, and it has a molecular weight of 223.25 g/mol . The InChI code is 1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. It’s likely that it participates in reactions typical for compounds with similar structures, such as other piperazine derivatives .Wissenschaftliche Forschungsanwendungen
PET Tracers for Serotonin and Dopamine Receptors
- García et al. (2014) synthesized carboxamide derivatives to develop PET tracers for serotonin 5-HT1A receptors, providing a promising candidate for neuropsychiatric disorder studies.
- Gao et al. (2008) created carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors.
Antimicrobial and Antiviral Activities
- Reddy et al. (2013) reported on urea and thiourea derivatives of piperazine with promising antiviral and antimicrobial activities.
- Sanjeevarayappa et al. (2015) synthesized a compound displaying moderate anthelmintic activity.
Neuroinflammation Imaging
- Lee et al. (2022) developed a radiotracer for PET imaging of neuroinflammation in diseases like Alzheimer's, targeting colony-stimulating factor 1 receptor.
Synthesis and Structural Studies
- Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, contributing to pharmacologically relevant core structures.
- Ingham et al. (2014) described an automated flow preparation of piperazine-2-carboxamide, highlighting the significance in the treatment of tuberculosis.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(2-Fluorophenyl)piperazine-1-carboxamide is acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can enhance cognitive function . Additionally, this compound may also play a role in attenuating oxidative stress, which can have a protective effect on neurons .
Result of Action
The inhibition of acetylcholinesterase and the potential attenuation of oxidative stress by this compound can lead to an improvement in cognitive function . Specifically, it has been suggested that this compound may alleviate cognitive decline induced by scopolamine, a drug that produces temporary amnesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Furthermore, the compound’s stability could be affected by temperature .
Biochemische Analyse
Biochemical Properties
4-(2-Fluorophenyl)piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is crucial for cognitive functions. Additionally, this compound interacts with oxidative stress parameters, potentially mitigating oxidative damage in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of acetylcholine receptors, leading to altered gene expression and cellular metabolism. This compound has been observed to enhance cognitive functions by improving memory and learning capabilities in animal models . Furthermore, it may affect cellular metabolism by reducing oxidative stress, thereby protecting cells from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cognitive functions. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and continuous protection against oxidative stress . In vivo studies indicate that the compound’s effects on cognitive functions are maintained over extended periods, suggesting its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and oxidative damage. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and oxidative stress-related enzymes, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active metabolites that contribute to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSATJQEGZSNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






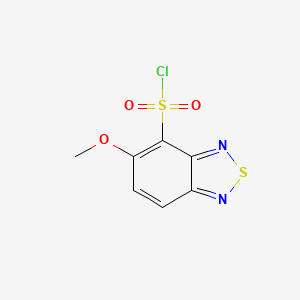

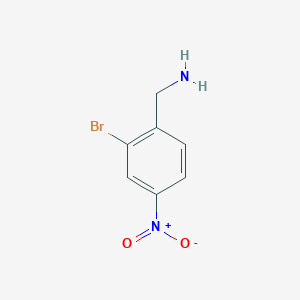
![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
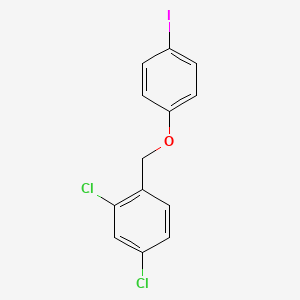
![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
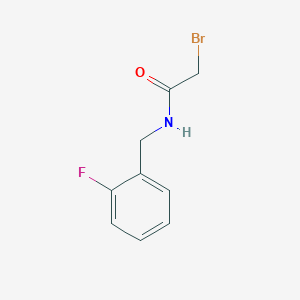
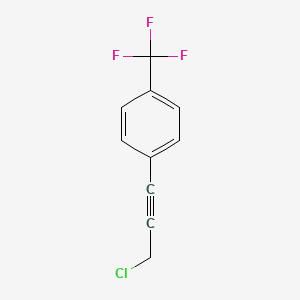
![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

